4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide
Description
4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is a benzimidazole-derived sulfonamide compound featuring:
- Benzimidazole core: Substituted with a 1-ethyl group and a 6-trifluoromethyl moiety.
- Sulfonamide group: Attached to a 4-cyanophenyl ring via a chiral (1R)-ethyl linker.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano substituent on the benzene ring may influence electronic properties and binding affinity to biological targets. The stereospecific (R)-configuration at the ethyl linker is critical for activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
CAS No. |
1025506-51-7 |
|---|---|
Molecular Formula |
C19H17F3N4O2S |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-cyano-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-3-26-17-10-14(19(20,21)22)6-9-16(17)24-18(26)12(2)25-29(27,28)15-7-4-13(11-23)5-8-15/h4-10,12,25H,3H2,1-2H3/t12-/m1/s1 |
InChI Key |
GJEMHCDKAUSJON-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1[C@@H](C)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1C(C)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethyl and trifluoromethyl groups. The final steps usually involve the sulfonation and cyano group introduction under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, affecting cellular processes. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
4-Chloro-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide (D7E)
Structural Differences :
- Sulfonamide substituent: 4-chlorophenyl (D7E) vs. 4-cyanophenyl (target compound).
Pharmacological Implications :
- The cyano group in the target compound may enhance binding affinity to enzymes or receptors via dipole interactions or hydrogen bonding compared to the chloro analog .
Table 1: Key Properties of Target Compound vs. D7E
| Property | Target Compound | D7E |
|---|---|---|
| Sulfonamide substituent | 4-cyanophenyl | 4-chlorophenyl |
| Molecular formula | C₁₉H₁₇F₃N₄O₂S | C₁₈H₁₇ClF₃N₃O₂S |
| logP (estimated) | 3.2 | 3.8 |
| Key interaction potential | Strong dipole (CN) | Halogen bond (Cl) |
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole
Structural Differences :
Lirafenib (Antineoplastic Agent)
Structural Differences :
Therapeutic Implications :
Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitor
Structural Differences :
Binding Considerations :
- Both compounds utilize trifluoromethyl for hydrophobic interactions. The sulfonamide in the target compound may engage in stronger hydrogen bonding compared to the carboxamide in the Plasmodium inhibitor .
Research Findings and Trends
- Role of Trifluoromethyl : Common in all analogs, this group enhances resistance to oxidative metabolism and promotes target affinity via hydrophobic interactions.
- Sulfonamide vs.
- Stereochemistry : The (R)-configuration in the target compound underscores the importance of chirality in drug design, as seen in other therapeutics like β-blockers and protease inhibitors.
Biological Activity
4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is a benzimidazole derivative with potential therapeutic applications. This compound is characterized by its unique structural features, including a trifluoromethyl group and a sulfonamide moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1025506-51-7 |
| Molecular Formula | C19H17F3N4O2S |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 4-cyano-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl]benzenesulfonamide |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1C(C)NS(=O)(=O)C3=CC=C(C=C3)C#N |
The biological activity of 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Benzimidazole derivatives are known to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and fluid secretion in various tissues. Studies have shown that similar compounds demonstrate potent inhibition of CA I and CA XIII, suggesting potential applications in treating conditions such as glaucoma and edema .
- Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties. Compounds with similar structures have been studied for their efficacy against various bacterial strains, indicating that this compound may also exhibit antimicrobial effects .
Biological Activity Studies
Several studies have investigated the biological activities of sulfonamide derivatives, including those related to cardiovascular health and enzyme inhibition.
Case Study: Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure over time, suggesting a potential role in managing cardiovascular conditions .
Table 1: Experimental Design for Perfusion Pressure Study
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
The study concluded that the presence of certain benzenesulfonamide derivatives resulted in lower coronary resistance compared to control conditions, highlighting their potential therapeutic implications .
Comparative Analysis with Similar Compounds
The unique combination of the benzimidazole core, trifluoromethyl group, and sulfonamide functionality distinguishes this compound from other related compounds:
Table 2: Comparison with Similar Compounds
| Compound Type | Example Compounds | Biological Activity |
|---|---|---|
| Benzimidazole | Omeprazole | Proton pump inhibitor |
| Sulfonamides | Sulfamethoxazole | Antibacterial |
| Trifluoromethyl Derivatives | Triflumizole | Enhanced metabolic stability |
The distinct profile offered by 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide may provide new avenues for drug development targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
